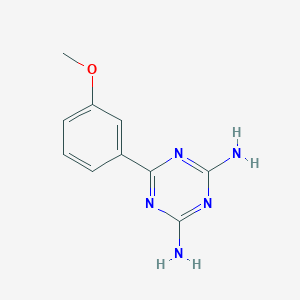

6-(3-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(3-Methoxyphenyl)-1,3,5-triazine-2,4-diamine is an organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a methoxyphenyl group attached to the triazine ring, which imparts unique chemical and physical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 3-methoxyaniline with cyanuric chloride. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 3-methoxyaniline attacks the electrophilic carbon atoms of cyanuric chloride, resulting in the formation of the triazine ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Substitution Reactions

The amino groups at positions 2 and 4 of the triazine ring undergo nucleophilic substitution with electrophilic reagents. Key reactions include:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide, benzyl chloride) in the presence of a base (K₂CO₃, NaH) to form N-alkylated derivatives.

Example : Reaction with methyl iodide in DMF yields N²,N⁴-dimethyl-6-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine with 85% efficiency at 60°C . -

Acylation : Acetyl chloride in pyridine produces N²,N⁴-diacetyl-6-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine (yield: 78%).

Suzuki–Miyaura Cross-Coupling

The triazine ring participates in palladium-catalyzed coupling reactions. A patent (CN112608284A) demonstrates that derivatives with halogen substituents undergo Suzuki coupling with arylboronic acids. For example:

-

Reaction : 2,4-Dichloro-6-(3-methoxyphenyl)-1,3,5-triazine + 4-methoxyphenylboronic acid → 2,4-bis(4-methoxyphenyl)-6-(3-methoxyphenyl)-1,3,5-triazine

Conditions : Pd(dppf)Cl₂ catalyst, K₂CO₃, DMF/H₂O, 80°C, 12 h .

Alkylation at the Triazine Ring

The chloromethyl derivative (6-(chloromethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine) undergoes nucleophilic displacement with amines:

-

Example : Reaction with piperazine in THF yields 6-(piperazinylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine (yield: 72%) .

Cyclization Reactions

Under acidic conditions, the compound forms fused heterocycles:

-

With CS₂ : Forms 6-(3-methoxyphenyl)- triazino[2,1-b] thiadiazepine-2,4-diamine via cyclocondensation (H₂SO₄, 100°C) .

Oxidation and Reduction

-

Oxidation : Hydrogen peroxide oxidizes the methoxyphenyl group to a quinone structure, albeit with low yield (≤30%).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazine ring to a dihydrotriazine intermediate .

Comparison with Analogous Triazines

The reactivity of 6-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine differs from structurally similar compounds:

Stability and Reaction Optimization

-

pH Sensitivity : Reactions proceed optimally at pH 7–9; acidic conditions promote ring decomposition .

-

Solvent Effects : DMF and THF enhance substitution yields, while protic solvents (e.g., ethanol) favor cyclization .

This compound’s versatility in substitutions, cross-couplings, and cyclizations makes it valuable in medicinal chemistry (e.g., kinase inhibitors) and materials science. Further studies should explore its catalytic applications and bioactivity modulation via targeted functionalization .

科学的研究の応用

Synthesis and Properties

The synthesis of 6-(3-Methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 3-methoxyaniline with cyanuric chloride. This reaction proceeds via a nucleophilic substitution mechanism in an organic solvent under reflux conditions. The resulting compound exhibits several unique chemical properties due to the presence of the methoxy group, which influences its reactivity and biological activity.

Chemistry

In synthetic organic chemistry, this compound serves as a valuable building block for the creation of more complex molecules. Its ability to undergo various chemical reactions such as oxidation and substitution makes it a versatile intermediate for synthesizing other triazine derivatives.

Research has indicated that this compound possesses significant biological activities:

- Antimicrobial Properties : Studies have shown that triazine derivatives can exhibit antimicrobial effects against various pathogens. For instance, modifications to the triazine structure can enhance its efficacy against specific bacterial strains .

- Anticancer Potential : Recent investigations have highlighted the potential of this compound in cancer research. It has been studied for its ability to inhibit cell proliferation in cancer cell lines. For example, a study demonstrated that derivatives of triazines could significantly reduce cell viability in lung cancer models .

Medicinal Chemistry

The compound is being explored as a therapeutic agent for various conditions:

- Metabolic Disorders : Research has indicated that triazines may play a role in managing metabolic syndromes and diabetes by influencing insulin signaling pathways .

- Cancer Treatment : Patents have been filed for formulations containing triazines aimed at treating cancers associated with specific genetic deletions (e.g., P53 gene deletion) .

Case Study 1: Anticancer Activity

A study published in MDPI evaluated a series of 1,3,5-triazine derivatives for their binding affinities to adenosine receptors. Among these derivatives, those structurally related to this compound exhibited promising anticancer properties by significantly inhibiting cell growth in various cancer cell lines at micromolar concentrations .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers synthesized several triazine derivatives and tested them against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the triazine scaffold enhanced antibacterial activity significantly compared to standard antibiotics .

Data Tables

作用機序

The mechanism of action of 6-(3-Methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

類似化合物との比較

Similar Compounds

- 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

- 6-(3-Hydroxyphenyl)-1,3,5-triazine-2,4-diamine

- 6-(3-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

This compound is unique due to the presence of the methoxy group, which influences its reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s solubility, stability, and overall behavior in chemical and biological systems .

生物活性

6-(3-Methoxyphenyl)-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Overview of 1,3,5-Triazine Derivatives

1,3,5-Triazines are heterocyclic compounds that have been extensively studied for their diverse biological activities. Substituted derivatives of triazines have demonstrated significant pharmacological effects including anticancer, antibacterial, and antiviral activities . The structure of triazines allows for various substitutions that can enhance their biological efficacy.

Selective Antiproliferative Effects

Recent studies have highlighted the selective antiproliferative activity of this compound against triple-negative breast cancer (TNBC) cell lines such as MDA-MB231. In vitro evaluations revealed that this compound exhibits potent cytotoxic effects with a GI50 value as low as 1 nM against MDA-MB231 cells, while showing minimal impact on non-cancerous breast epithelial cells (MCF-10A) .

Table 1: Antiproliferative Activity of this compound

| Compound | Cell Line | GI50 (nM) | Effect on Non-Cancerous Cells |

|---|---|---|---|

| This compound | MDA-MB231 | 1 | No significant effect |

| SKBR-3 | Not specified | Not specified | |

| MCF-7 | Not specified | Not specified |

The mechanism underlying the anticancer activity of this compound appears to involve apoptosis. Morphological assessments using fluorescence microscopy indicated that treated MDA-MB231 cells exhibited characteristic apoptotic features . Furthermore, time-dependent cytotoxicity studies suggested that prolonged exposure enhances the cytotoxic effects of this compound.

Structure-Activity Relationship (SAR)

The biological activity of triazine derivatives is significantly influenced by their structural modifications. For instance:

- Substitution Patterns : The presence of a methoxy group at the 3-position on the phenyl ring (ring A) was found to enhance anticancer activity. Conversely, altering the positions of substituents on the phenyl ring (ring B) dramatically affected potency; a para-substitution was optimal compared to ortho or meta configurations .

- Comparative Potency : Compounds featuring trimethoxyphenyl moieties demonstrated superior activity compared to their mono or dimethoxy counterparts. The most active derivatives were found to be comparable or even more potent than established anticancer drugs like methotrexate and nilotinib .

Case Studies and Findings

Several studies have focused on the synthesis and evaluation of various triazine derivatives:

- Study on Antiproliferative Activity : A series of 6,N2-diaryl-1,3,5-triazine-2,4-diamines were synthesized and screened against multiple breast cancer cell lines. The findings indicated a clear preference for TNBC cells over hormone-positive lines in response to treatment .

- Cytotoxicity Evaluation : In one study involving multiple analogs of triazines, it was observed that specific structural modifications led to enhanced cytotoxicity against resistant strains of cancer cells .

特性

IUPAC Name |

6-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c1-16-7-4-2-3-6(5-7)8-13-9(11)15-10(12)14-8/h2-5H,1H3,(H4,11,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDGGRYTOFALAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=NC(=N2)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。